2-(3-Chlorophenyl)ethanol

Description

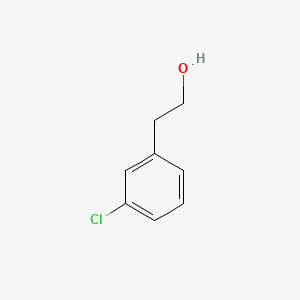

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWAVJKRSASRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199773 | |

| Record name | m-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-44-5 | |

| Record name | 2-(3-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorophenethylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanol: Structure, Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)ethanol, a key chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, reactivity, and role as a building block in the creation of complex molecules.

Molecular Structure and Chemical Identity

This compound, also known as 3-chlorophenethyl alcohol, is an organic compound belonging to the family of substituted phenethyl alcohols. Its structure consists of a phenyl ring substituted with a chlorine atom at the meta-position (position 3), attached to a two-carbon ethanol chain.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C₈H₉ClO[1]

Molecular Weight: 156.61 g/mol [1]

CAS Registry Number: 5182-44-5[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and purification.

Physicochemical Properties

| Property | Value | Source |

| Physical State | Clear, colorless to slightly yellow liquid | [2] |

| Boiling Point | 79 °C at 0.3 mmHg | [2] |

| Density | 1.189 g/cm³ (at 20 °C) | |

| Refractive Index | 1.554 (at 20 °C) | |

| pKa | 14.76 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of this compound. Below are the expected characteristic spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS (tetramethylsilane) are:

-

Aromatic protons (4H): Multiplet in the range of δ 7.1-7.3 ppm.

-

Methylene protons adjacent to the aromatic ring (-CH₂-Ar, 2H): Triplet around δ 2.8 ppm.

-

Methylene protons adjacent to the hydroxyl group (-CH₂-OH, 2H): Triplet around δ 3.8 ppm.

-

Hydroxyl proton (-OH, 1H): A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. The anticipated chemical shifts are:

-

Aromatic carbons: Multiple signals between δ 125-142 ppm.

-

Methylene carbon adjacent to the aromatic ring (-CH₂-Ar): Approximately δ 39 ppm.

-

Methylene carbon adjacent to the hydroxyl group (-CH₂-OH): Approximately δ 63 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (hydroxyl group) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1000 | C-O stretch (primary alcohol) |

| 800-600 | C-Cl stretch |

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z 156/158, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation patterns for primary alcohols include the loss of water ([M-18]⁺) and alpha-cleavage. The base peak is often the tropylium ion or a related aromatic fragment.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as 3-chlorophenylacetic acid or its ester derivative. The following protocol details a reliable method for its preparation.

Synthesis via Reduction of 3-Chlorophenylacetic Acid

This method involves the reduction of the carboxylic acid functionality to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride in the presence of iodine.

Figure 2: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorophenylacetic acid (1 equivalent) and anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-salt bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (2-3 equivalents) to the stirred solution.

-

Addition of Iodine: Prepare a solution of iodine (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Work-up: Remove the solvents under reduced pressure. To the residue, add a 20% aqueous solution of potassium hydroxide and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Reactivity and Chemical Stability

The chemical reactivity of this compound is primarily dictated by its primary alcohol functional group.

Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde, 3-chlorophenylacetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Stronger oxidizing agents, like potassium permanganate or chromic acid, will further oxidize the aldehyde to 3-chlorophenylacetic acid.[3]

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

Halogenation: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) to yield 1-(2-haloethyl)-3-chlorobenzene.

Stability: this compound is a relatively stable compound under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

One notable application is in the synthesis of dopamine autoreceptor agonists. For instance, it is a precursor to intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, which are then used to create a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride derivatives, investigated for their potential as novel antidepressant and antipsychotic agents.

The synthesis of these compounds often involves the conversion of the hydroxyl group of this compound to a better leaving group, followed by nucleophilic substitution with a piperazine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of properties. Its utility in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, makes it a valuable compound for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory.

References

Synthesis of 2-(3-Chlorophenyl)ethanol from 3-chloroacetophenone

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)ethanol from 3-Chloroacetophenone

Abstract

This technical guide provides a comprehensive examination of the synthetic transformation of 3-chloroacetophenone into this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. We will explore two primary and robust synthetic pathways: chemical reduction using sodium borohydride and heterogeneous catalytic hydrogenation. This document is intended for researchers, chemists, and process development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles, comparative analysis of the methodologies, and critical insights into process optimization and control. Our focus is on ensuring scientific integrity, reproducibility, and a deep causal understanding of the experimental choices involved.

Introduction and Strategic Overview

The synthesis of substituted phenylethanols is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of complex molecules. This compound, in particular, serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its precursor, 3-chloroacetophenone, is a readily available and cost-effective starting material.[1][2][3]

The core transformation involves the reduction of a ketone functional group to a secondary alcohol. The choice of methodology for this reduction is critical and depends on factors such as scale, available equipment, cost, and desired selectivity. This guide will dissect the two most prevalent methods, providing the necessary framework for scientists to make informed decisions tailored to their specific research or development objectives.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental for process design, safety, and purification.

| Property | 3-Chloroacetophenone (Starting Material) | This compound (Product) |

| CAS Number | 99-02-5[2] | 5182-44-5 |

| Molecular Formula | C₈H₇ClO[2] | C₈H₉ClO[4] |

| Molecular Weight | 154.59 g/mol [2] | 156.61 g/mol [4] |

| Appearance | Colorless to yellow liquid[5] | Colorless to light yellow liquid |

| Boiling Point | 227-229 °C[2] | ~180 °C (at reduced pressure)[6] |

| Density | 1.191 g/mL at 25 °C[2] | ~1.15 g/mL |

| Refractive Index | n20/D 1.550[2] | N/A |

Pathway I: Selective Reduction via Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones.[7] Its operational simplicity and safety profile make it a preferred choice for laboratory-scale synthesis.

Expertise & Mechanistic Insight

The efficacy of NaBH₄ lies in its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The boron atom in the BH₄⁻ anion carries a formal negative charge, but the electron density is polarized towards the more electronegative hydrogens, rendering them nucleophilic.[8]

The reaction mechanism proceeds in two key stages:

-

Nucleophilic Attack: The hydride ion attacks the partially positive carbonyl carbon of 3-chloroacetophenone, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetraalkoxyborate intermediate. Theoretically, one mole of NaBH₄ can reduce four moles of the ketone.[6]

-

Protic Work-up: A protic solvent (like methanol or ethanol) or a subsequent aqueous acid quench provides a proton to the newly formed alkoxide, yielding the final alcohol product, this compound.[8][9]

The selectivity of NaBH₄ is a key advantage; it will not reduce esters, amides, or carboxylic acids under these conditions, nor will it typically affect the aryl chloride, preventing unwanted dehalogenation.[7]

Experimental Protocol: Laboratory Scale

This protocol is designed for a ~300 mg scale, a common starting point for discovery chemistry.

Reagents & Equipment:

-

3-Chloroacetophenone (~300 mg)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

3M Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Thin-Layer Chromatography (TLC) plate and chamber

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 3-chloroacetophenone (e.g., 0.300 g, ~1.94 mmol) in 10 mL of methanol. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to ~0 °C.

-

Reductant Addition: Add sodium borohydride (e.g., 0.090 g, ~2.38 mmol, 1.2 equivalents) portion-wise over 5 minutes. The use of a slight excess ensures complete conversion.[9]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

-

Quenching: Carefully re-cool the flask in an ice bath. Slowly add 5 mL of 3M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas is evolved during this step; perform in a well-ventilated fume hood.[9]

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain pure this compound.[6]

Workflow Visualization

Caption: Workflow for NaBH₄ Reduction of 3-Chloroacetophenone.

Pathway II: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method, highly favored for its scalability and atom economy, making it attractive for industrial applications.

Expertise & Mechanistic Insight

This process involves the use of gaseous hydrogen (H₂) and a solid metal catalyst, typically a noble metal like Palladium supported on activated carbon (Pd/C).[10]

The mechanism is a surface-mediated phenomenon:

-

Adsorption: Both the hydrogen gas and the 3-chloroacetophenone substrate adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms to the carbonyl group.

-

Desorption: The final product, this compound, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the catalytic site for the next cycle.

A Critical Consideration—Chemoselectivity: A potential side reaction in this system is hydrodehalogenation, where the C-Cl bond is also reduced, leading to the formation of 1-phenylethanol as an undesired byproduct. The choice of catalyst, solvent, and reaction conditions is paramount to minimize this. While Pd/C is often effective, catalysts like sulfur-modified platinum can be used to suppress dehalogenation if it becomes problematic.

Experimental Protocol: Bench Scale

This protocol describes a standard procedure using a hydrogen balloon. For higher pressures, a Parr hydrogenation apparatus would be employed.

Reagents & Equipment:

-

3-Chloroacetophenone

-

Palladium on Carbon (5% or 10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas cylinder and balloon

-

Two-neck round-bottom flask, magnetic stirrer

-

Celite™ (diatomaceous earth) for filtration

Step-by-Step Procedure:

-

Setup: To a 100 mL two-neck round-bottom flask, add 3-chloroacetophenone (e.g., 1.0 g, ~6.47 mmol) and 25 mL of ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (e.g., 0.100 g, ~10% w/w). Caution: Pd/C can be pyrophoric; handle with care and do not add to the solvent in the presence of air.

-

Hydrogenation: Seal the flask, then evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure an H₂ atmosphere.

-

Reaction: Stir the suspension vigorously at room temperature under the hydrogen balloon. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[10]

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Catalyst Removal: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure on a rotary evaporator to yield the product, which is often of high purity. Further purification by chromatography can be performed if necessary.

Workflow Visualization

Caption: Workflow for Catalytic Hydrogenation of 3-Chloroacetophenone.

Comparative Analysis: NaBH₄ vs. Catalytic Hydrogenation

The choice between these two excellent methods is dictated by the specific context of the synthesis.

| Feature | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Selectivity | Excellent. Highly chemoselective for the ketone; no risk of dehalogenation. | Good to Excellent. Risk of hydrodehalogenation exists but can often be mitigated by catalyst and condition choice. |

| Scalability | Excellent for lab scale; exothermic nature and stoichiometry can pose challenges on a large industrial scale. | Excellent. The preferred method for large-scale industrial synthesis due to high turnover and atom economy. |

| Safety | Handles solid NaBH₄. Quenching evolves flammable H₂ gas, requiring ventilation. | Requires handling of flammable H₂ gas under pressure and potentially pyrophoric catalysts. Requires specialized equipment (e.g., autoclaves) for scale-up. |

| Equipment | Standard laboratory glassware. | Standard glassware for balloon scale; specialized pressure reactors (autoclaves) for larger scales. |

| Work-up | Involves aqueous extraction and chromatographic purification. | Simple filtration to remove the catalyst, followed by solvent evaporation. Often yields a cleaner crude product. |

| Cost | Reagent is relatively inexpensive for lab use, but cost can increase on scale due to stoichiometry. | Catalyst can be expensive, but loading is low (catalytic amounts) and can sometimes be recycled. H₂ gas is very cheap. |

| Environmental | Generates borate salts as waste. | "Greener" process with water as the only theoretical byproduct. Catalyst filtration is the main waste stream. |

Conclusion

The synthesis of this compound from 3-chloroacetophenone is a straightforward yet important transformation that can be accomplished efficiently by several methods. For small-scale, rapid synthesis with exceptional chemoselectivity, the sodium borohydride reduction in an alcoholic solvent is an excellent and reliable choice. For larger-scale operations where process efficiency, atom economy, and simplified work-up are priorities, catalytic hydrogenation with a catalyst like Pd/C is the superior and industrially proven methodology. A thorough understanding of the mechanisms, operational parameters, and comparative advantages of each route, as presented in this guide, empowers the modern scientist to select and execute the optimal synthetic strategy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3 -Chloroacetophenone 98 99-02-5 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sfdchem.com [sfdchem.com]

- 6. studylib.net [studylib.net]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. youtube.com [youtube.com]

- 9. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

A Guide to the Spectroscopic Characterization of 2-(3-Chlorophenyl)ethanol

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and fine chemical synthesis, 2-(3-Chlorophenyl)ethanol serves as a valuable intermediate. Its precise structure and purity are paramount for ensuring the efficacy and safety of downstream products. The unambiguous structural elucidation of this molecule relies on a multi-technique spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The methodologies and interpretations presented herein are designed for researchers and quality control scientists, offering a framework for verifying the molecular identity and integrity of this compound. We will explore the causality behind the spectral features, grounding our analysis in the fundamental principles of spectroscopy and referencing established data for analogous structures.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals begins with a defined molecular structure. The following diagram illustrates the chemical structure of this compound with a conventional numbering system that will be used for the assignment of NMR signals.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective at solubilizing a wide range of organic compounds and has a well-defined residual solvent peak.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

-

Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a unique fingerprint based on the electronic environment of each proton. The ethyl group and the substituted aromatic ring give rise to distinct and predictable signals.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-O | 1.5 - 2.5 (variable) | Broad Singlet (br s) | - | 1H |

| H-8 | ~ 3.85 | Triplet (t) | ~ 6.5 | 2H |

| H-7 | ~ 2.85 | Triplet (t) | ~ 6.5 | 2H |

| H-4, H-5, H-6 | 7.15 - 7.25 | Multiplet (m) | - | 3H |

| H-2 | ~ 7.28 | Singlet-like (s) | - | 1H |

Analysis of Signals:

-

Hydroxyl Proton (H-O): The hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet that does not couple with adjacent protons.

-

Methylene Protons (H-7 & H-8): The two methylene groups (-CH₂CH₂-) form an A₂B₂ system, which simplifies to two triplets due to similar magnetic environments.

-

H-8 (-CH₂OH): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear further downfield (~3.85 ppm). They are split into a triplet by the two H-7 protons.

-

H-7 (-ArCH₂-): These benzylic protons are deshielded by the aromatic ring and appear at ~2.85 ppm. They are split into a triplet by the two H-8 protons.

-

-

Aromatic Protons (H-2, H-4, H-5, H-6): The 1,3-disubstituted (meta) pattern results in four distinct aromatic signals.

-

H-2: This proton is situated between two electron-withdrawing groups (the chloro and ethyl substituents), but its signal is often a sharp singlet or a narrow triplet due to small meta-couplings. It is expected to be the most deshielded of the aromatic protons.

-

H-4, H-5, H-6: These protons will appear as a complex multiplet. The chlorine atom's inductive effect and the ethyl group's weak donating effect create distinct electronic environments, preventing simple first-order splitting patterns.

-

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8 | ~ 63.0 |

| C-7 | ~ 39.5 |

| C-5, C-6 | ~ 126.5, 128.5 (two signals) |

| C-4 | ~ 129.8 |

| C-2 | ~ 130.0 |

| C-3 (ipso-Cl) | ~ 134.5 |

| C-1 (ipso-alkyl) | ~ 140.5 |

Analysis of Signals:

-

Aliphatic Carbons (C-7, C-8): C-8, being directly attached to oxygen, is significantly deshielded (~63.0 ppm) compared to the benzylic C-7 (~39.5 ppm).

-

Aromatic Carbons (C-1 to C-6): Six distinct signals are expected for the aromatic carbons.

-

Ipso-Carbons: C-1 (attached to the ethyl group) and C-3 (attached to chlorine) are quaternary carbons and often show lower intensity. The C-3 carbon experiences a strong deshielding effect from the directly bonded chlorine atom.

-

Ortho, Meta, Para Carbons: The remaining four carbons (C-2, C-4, C-5, C-6) appear in the typical aromatic region (125-130 ppm). Their precise shifts are influenced by the combined electronic effects of the two substituents.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H (-CH₂-) |

| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |

| ~ 1050 | C-O Stretch | Primary Alcohol |

| ~ 800 - 750 | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

| ~ 780 | C-Cl Stretch | Aryl Chloride |

Interpretation of the IR Spectrum:

-

The most prominent feature is the broad, strong absorption band around 3350 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching of the alcohol functional group.

-

The presence of both an aromatic ring and an aliphatic chain is confirmed by the C-H stretching vibrations observed just above and below 3000 cm⁻¹, respectively.

-

The sharp peaks around 1600 and 1475 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.

-

A strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

-

The C-Cl stretch is expected in the fingerprint region, typically around 780 cm⁻¹. The out-of-plane C-H bending bands can further confirm the 1,3-substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and fragment.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₈H₉ClO.[1]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 156 (for the ³⁵Cl isotope) and m/z 158 (for the ³⁷Cl isotope). A crucial validation step is observing the characteristic isotopic pattern for a monochlorinated compound. The relative abundance of the M⁺ peak (m/z 156) to the M+2 peak (m/z 158) should be approximately 3:1 , reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Key Fragmentation Pathways:

References

An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethanol for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the safe and effective use of 2-(3-Chlorophenyl)ethanol. Moving beyond a simple recitation of facts, this document provides in-depth, field-proven insights into its handling, application, and disposal, grounded in authoritative safety data.

Section 1: Core Compound Identification and Properties

This compound, also known by its synonym 3-Chlorophenethyl Alcohol, is a specialty chemical utilized in various organic synthesis and research applications.[1][2] Its precise identification is crucial for both experimental accuracy and safety.

The Chemical Abstracts Service (CAS) has assigned the number 5182-44-5 to this compound.[1][2][3][4] This unique numerical identifier is the universally accepted standard for substance identification in chemical inventories and safety protocols.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 5182-44-5 | [1][2][3][4] |

| Molecular Formula | C8H9ClO | [2][3] |

| Molecular Weight | 156.61 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | Typically >98.0% (GC) | [1] |

| Boiling Point | 79 °C at 0.3 mmHg | |

| Specific Gravity (20/20) | 1.18 | |

| Refractive Index | 1.55 | [5] |

| Synonyms | 3-Chlorophenethyl Alcohol | [1][2][4] |

Section 2: Comprehensive Safety and Hazard Analysis

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety. This compound is classified with specific health hazards that necessitate careful handling.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[5][6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[7][8]

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.[7]

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its irritant properties necessitate the use of robust personal protective equipment (PPE) to prevent direct contact.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is a self-validating system for safety in the laboratory. The following procedures are based on established safety data sheets and best practices.

Experimental Workflow for Safe Handling:

The following diagram illustrates the critical control points in a typical workflow involving this compound.

References

- 1. This compound | 5182-44-5 | TCI AMERICA [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. lookchem.com [lookchem.com]

- 4. 5182-44-5 | this compound - AiFChem [aifchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethanol and Its Derivatives for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the phenylethanol scaffold serves as a cornerstone for the development of a diverse array of functional molecules. Among its halogenated congeners, 2-(3-Chlorophenyl)ethanol presents a unique combination of physicochemical properties that make it and its derivatives intriguing candidates for exploration in drug discovery and materials science. The presence of a chlorine atom at the meta position of the phenyl ring introduces significant changes in lipophilicity, electronic distribution, and metabolic stability compared to its parent compound, phenylethanol. These modifications can profoundly influence the biological activity and material characteristics of the resulting derivatives.

This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to the exploration of its derivatives and their potential applications. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a review of the existing knowledge but also practical insights and detailed methodologies to facilitate further investigation into this promising chemical entity.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis and application development.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 79 °C at 0.3 mmHg | [2] |

| Refractive Index | 1.55 | [2] |

| CAS Number | 5182-44-5 | [2] |

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through several established routes, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Grignard Reaction: A Classic Approach

A common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 3-chlorophenylmagnesium bromide, with an appropriate electrophile, typically ethylene oxide or a protected acetaldehyde.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

3-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethylene oxide or 2-chloroethanol

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromochlorobenzene in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of 2-chloroethanol in the same anhydrous solvent. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram of the Grignard Synthesis Workflow:

Caption: Workflow for the Grignard synthesis of this compound.

Reduction of 3-Chloroacetophenone: A High-Yield Alternative

Another efficient method involves the reduction of the corresponding ketone, 3-chloroacetophenone. This can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity and ease of handling.

Experimental Protocol: Reduction of 3-Chloroacetophenone

Materials:

-

3-Chloroacetophenone[3]

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Dichloromethane or ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-chloroacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Extraction and Purification: Remove the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.

Exploring the Derivatives of this compound

The true potential of this compound lies in its derivatization, which allows for the fine-tuning of its properties for specific applications. The hydroxyl group serves as a versatile handle for the synthesis of esters, ethers, and the conversion to amines, each class of derivatives holding promise in different fields.

Ester Derivatives: Modulating Lipophilicity and Bioactivity

Esterification of the hydroxyl group is a straightforward method to alter the lipophilicity and steric bulk of the molecule. This can have a significant impact on the compound's pharmacokinetic profile and its interaction with biological targets.

Synthetic Strategy: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)ethyl Acetate

Materials:

-

This compound

-

Acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene or other suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a slight excess of acetic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Esterification: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Ether Derivatives: Expanding Structural Diversity

The synthesis of ether derivatives introduces a stable linkage and allows for the incorporation of a wide range of substituents, further expanding the chemical space for drug discovery and materials science.

Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][6]

Experimental Protocol: Synthesis of a Generic 2-(3-Chlorophenyl)ethyl Ether

Materials:

-

This compound

-

Sodium hydride (NaH) or other strong base

-

Anhydrous THF or DMF

-

An appropriate alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Slowly add a solution of this compound in THF. The evolution of hydrogen gas indicates the formation of the alkoxide.

-

Etherification: To the freshly prepared alkoxide, add the alkyl halide dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: Quench the reaction by the careful addition of water or a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude ether can be purified by column chromatography.

Synthetic Strategy: Mitsunobu Reaction

For more sensitive substrates or when inversion of stereochemistry is desired, the Mitsunobu reaction provides a mild and efficient alternative for ether synthesis.[1][7][8][9]

Amine Derivatives: Accessing a Key Pharmacophore

The conversion of the alcohol to an amine opens up a vast area of chemical space, as the amino group is a key pharmacophore in a multitude of bioactive molecules.

Synthetic Strategy: Conversion of Alcohol to Amine

A common multi-step procedure involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide and subsequent reduction, or directly with ammonia or a primary amine.

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)ethylamine

Step 1: Tosylation of this compound

-

Dissolve this compound in pyridine or dichloromethane and cool in an ice bath.

-

Slowly add p-toluenesulfonyl chloride and stir the mixture at 0 °C for several hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the tosylate.

Step 2: Azide Substitution

-

Dissolve the tosylate in DMF and add sodium azide.

-

Heat the mixture and monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with diethyl ether. Wash, dry, and concentrate the organic layer to obtain the azide.

Step 3: Reduction to the Amine

-

Dissolve the azide in methanol or ethanol.

-

Add a reducing agent such as lithium aluminum hydride (in THF) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete, perform the appropriate work-up to isolate the desired 2-(3-Chlorophenyl)ethylamine.

Pharmacological Potential and Biological Activities

While specific and extensive pharmacological data for derivatives of this compound are still emerging, the broader class of chlorophenyl- and phenylethanol-containing molecules has demonstrated a wide range of biological activities. This suggests that derivatives of this compound are promising candidates for screening in various therapeutic areas.

Antimicrobial Activity

Halogenated phenolic compounds are known to possess antimicrobial properties. It is hypothesized that these compounds can disrupt microbial cell membranes and interfere with essential enzymatic processes.[10] Derivatives of this compound, particularly ethers and amines, could exhibit significant activity against a range of bacteria and fungi.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Susceptibility Testing Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Compounds containing a chlorophenyl moiety have been investigated for their anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Cell culture medium and supplements

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Step-by-Step Methodology:

-

Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess assay.

-

Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Diagram of a Pro-inflammatory Signaling Pathway:

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in drug discovery. The cytotoxic and anti-proliferative effects of novel compounds are typically evaluated against a panel of cancer cell lines.

Experimental Protocol: Anti-proliferative Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a solubilization solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.[14]

Conclusion and Future Directions

This compound is a versatile building block with significant potential for the development of novel compounds with diverse applications. Its straightforward synthesis and the reactivity of its hydroxyl group allow for the creation of a wide array of derivatives, including esters, ethers, and amines. While the pharmacological profile of these specific derivatives is an area ripe for further investigation, the known bioactivities of related chlorophenyl and phenylethanol compounds provide a strong rationale for their exploration as potential antimicrobial, anti-inflammatory, and anticancer agents.

The detailed experimental protocols and methodologies provided in this guide are intended to serve as a practical resource for researchers to synthesize, characterize, and evaluate the biological activities of this compound derivatives. Future research should focus on building a comprehensive library of these compounds and conducting systematic structure-activity relationship (SAR) studies to identify lead candidates for further development. The exploration of this chemical space holds the promise of uncovering new therapeutic agents and advanced materials.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Synthesis and Antibacterial Activity of Thymyl Ethers [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Anti-Proliferative and Pro-Apoptotic Properties of Ethanol Plectranthus amboinicus (Lour.) Spreng. Leaves Ethanolic Extract Nanoparticles on T47D Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document synthesizes the currently available scientific information on 2-(3-Chlorophenyl)ethanol and its structurally related compounds to explore its potential biological activities. It is intended for research and informational purposes only. The biological effects described herein are largely inferred from studies on analogous compounds and require direct experimental validation for this compound.

Introduction

This compound, a halogenated aromatic alcohol, belongs to the phenylethanol class of compounds. Its chemical structure, characterized by a benzene ring substituted with a chlorine atom at the meta position and an ethanol group, provides a scaffold for potential biological interactions. While direct and extensive research on the specific biological activities of this compound is limited, the broader family of phenylethanols and their derivatives has been the subject of various pharmacological investigations. This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining its chemical properties and drawing parallels with structurally similar molecules that have demonstrated biological effects. We will delve into potential anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, supported by insights from existing literature on related compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to postulating its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Property | Value | Reference |

| CAS Number | 5182-44-5 | [1] |

| Molecular Formula | C₈H₉ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >98.0% (GC) | |

| Synonyms | 3-Chlorophenethyl Alcohol | [3] |

Potential Anti-Inflammatory and Immunomodulatory Effects

Furthermore, studies on other 1,2-diphenylethanol derivatives have identified them as a new class of topical anti-inflammatory agents[5]. These findings, although on more complex molecules, highlight that the core phenylethanol scaffold can be a starting point for the development of anti-inflammatory drugs.

The anti-inflammatory activity of phenolic compounds, a broader category to which this compound belongs, is well-documented. These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. For example, certain phenolic compounds isolated from Nymphaea mexicana Zucc. flowers have been shown to inhibit the production of nitric oxide (NO), monocyte chemotactic protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages. These compounds also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2)[6].

Proposed Mechanism of Anti-Inflammatory Action

Based on the activities of related compounds, the potential anti-inflammatory mechanism of this compound could involve the inhibition of key inflammatory pathways. A plausible, yet unverified, pathway is depicted below.

Caption: Hypothesized Anti-Inflammatory Pathway for this compound.

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

To validate the potential anti-inflammatory effects of this compound, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay: Prior to assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound using an MTT assay.

-

LPS Stimulation: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.

-

Western Blot Analysis: To investigate the underlying mechanism, analyze the expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways via Western blotting.

Potential Antimicrobial and Antifungal Activities

The presence of a chlorine atom on the phenyl ring of this compound suggests potential antimicrobial properties. Halogenated phenols and their derivatives are known to possess antimicrobial activity. While direct evidence for this compound is scarce, a study on a structurally related selenoorganic compound, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, demonstrated strong inhibitory effects against the growth of Saccharomyces cerevisiae and Candida albicans[7]. This compound also exhibited antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria[7].

The broader class of alcohols, including ethanol, is widely used for its disinfectant properties[8][9][10]. The mechanism of action of alcohols as antimicrobial agents typically involves the denaturation of proteins and disruption of cell membranes. The specific contribution of the 3-chlorophenyl moiety to the antimicrobial spectrum and potency of this compound remains to be elucidated.

Experimental Workflow for Antimicrobial Screening

A systematic approach to evaluate the potential antimicrobial activity of this compound is outlined below.

Caption: A Standardized Workflow for Evaluating the Antimicrobial Properties.

Potential Central Nervous System (CNS) Activity

Phenylethanol and its derivatives can cross the blood-brain barrier and exert effects on the central nervous system. Ethanol itself is a well-known CNS depressant[11]. The structural similarity of this compound to other psychoactive compounds warrants an investigation into its potential CNS activities. For instance, ethanol extracts of certain plants have been shown to possess CNS depressant, analgesic, and anticonvulsant effects in animal models[12][13].

It is important to note that ethanol can also be neurotoxic, particularly during development, by disrupting neuronal differentiation and inducing apoptosis[14][15]. Therefore, any potential therapeutic CNS effects of this compound would need to be carefully weighed against its potential neurotoxicity.

Toxicological Profile

Safety data sheets for this compound indicate that it is classified as causing skin and serious eye irritation[16]. There is a lack of comprehensive toxicological data in the public domain regarding its genotoxicity, carcinogenicity, and reproductive toxicity[17]. Further studies are required to establish a complete safety profile for this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further pharmacological investigation. Based on the biological activities of structurally related compounds, it is plausible that this molecule may possess anti-inflammatory, antimicrobial, and CNS-modulating properties. However, a significant knowledge gap exists due to the lack of direct experimental evidence.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro and in vivo screening of this compound to definitively determine its biological activity profile.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts any identified biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for specific biological targets.

-

Toxicological Evaluation: Performing detailed toxicological studies to establish a comprehensive safety profile.

The exploration of this compound and its analogs could potentially lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 5182-44-5 | TCI AMERICA [tcichemicals.com]

- 4. Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-Aminoethylamino)-1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of phenolic compounds isolated from the flowers of Nymphaea mexicana Zucc. - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depressant - Wikipedia [en.wikipedia.org]

- 12. ptfarm.pl [ptfarm.pl]

- 13. "Phytochemical profile, HPLC analysis, and CNS activity of ethanol extr" by Haritha Polimati, Ho Viet Hieu et al. [digital.car.chula.ac.th]

- 14. Ethanol inhibits neuronal differentiation by disrupting activity-dependent neuroprotective protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethanol inhibits retinal and CNS differentiation due to failure of cell cycle exit via an apoptosis-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fda.gov [fda.gov]

A Technical Guide to the Discovery and History of Substituted Phenylethanols: From Endogenous Hormones to Rational Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenylethanolamine scaffold is a cornerstone of modern pharmacology, forming the structural basis for a vast array of drugs that modulate the adrenergic system. This guide provides an in-depth technical exploration of the historical and scientific journey of these compounds. We will trace their origins from the initial isolation of the endogenous catecholamines, epinephrine and norepinephrine, to the landmark discoveries that defined the adrenergic receptor subtypes. Central to this narrative is the evolution of structure-activity relationships (SAR) that enabled the rational design of receptor-selective agonists and antagonists. Key milestones, including the development of selective β2-agonists for asthma and the revolutionary invention of β-blockers for cardiovascular disease, are examined in detail. This guide synthesizes historical context with the technical principles of medicinal chemistry and pharmacology, offering valuable insights for professionals engaged in drug discovery and development.

Introduction: The Phenylethanolamine Scaffold

At the heart of this extensive class of compounds is the phenylethanolamine core structure. In its most basic form, it consists of a phenyl ring attached to an ethanol group, which is in turn substituted with an amine. The endogenous catecholamines, epinephrine and norepinephrine, are quintessential examples, featuring hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety) and a hydroxyl group on the β-carbon of the ethanol chain.[1] These molecules act as crucial neurotransmitters and hormones in the sympathetic nervous system, mediating the "fight-or-flight" response.[2][3][4] The versatility of this scaffold lies in its potential for substitution at several key positions, each modification profoundly influencing the compound's pharmacological profile.

The following diagram illustrates the foundational phenylethanolamine structure and the principal sites of chemical modification that have been exploited in drug development.

Caption: Core phenylethanolamine structure and key modification sites.

The Dawn of Adrenergic Pharmacology: Discovery of Endogenous Ligands

The story begins in the late 19th century with the observation by English physiologists George Oliver and Sir Edward Albert Sharpey-Schafer that an extract from the adrenal medulla could powerfully raise blood pressure.[2] This culminated in the isolation and identification of the active principle, epinephrine (adrenaline), around 1900 by John Jacob Abel and, independently, by Jokichi Takamine.[2][5][6][7] The first synthesis of this hormone was achieved by Friedrich Stolz in 1904.[2][7]

Initially, epinephrine was marketed as a vasoconstrictor to control bleeding and for treating surgical shock.[5][6][7] However, its potent bronchodilatory effects soon made it a primary treatment for asthma attacks.[6][7] In 1907, it was discovered that a closely related compound, norepinephrine (noradrenaline), was not only a biosynthetic precursor to epinephrine but also a key neurotransmitter itself.[5][6][8]

These early discoveries laid the groundwork for understanding the sympathetic nervous system. However, a critical question remained: how could a single substance, epinephrine, cause profoundly different effects in different tissues—such as contracting blood vessels while relaxing bronchial smooth muscle?

The Adrenergic Receptor Hypothesis: Ahlquist's Landmark Classification

The answer to this puzzle came in 1948 from the seminal work of American pharmacologist Raymond Ahlquist.[9][10] After systematically studying the effects of epinephrine, norepinephrine, and a synthetic analogue, isoproterenol, on various tissues, he observed distinct rank orders of potency.

-

For some actions, like vasoconstriction, the potency order was epinephrine > norepinephrine >> isoproterenol .

-

For other actions, like cardiac stimulation and vasodilation, the order was isoproterenol > epinephrine > norepinephrine .[10]

Ahlquist brilliantly deduced that these different potency orders could not be explained by a single receptor type. He proposed the existence of two distinct adrenergic receptors (adrenoceptors), which he named alpha (α) and beta (β) .[9][10][11] The vasoconstrictive effects were mediated by α-receptors, while the cardiac stimulation and bronchodilation were mediated by β-receptors.[10]

Though his manuscript was initially rejected, its eventual publication in the American Journal of Physiology provided the fundamental scientific framework that would guide adrenergic drug development for decades to come.[10]

The Beta-Adrenergic Revolution: From Agonists to Antagonists

Ahlquist's hypothesis opened the door to the rational design of drugs that could selectively target these newly defined receptors.

The Quest for Selective β-Agonists

Isoproterenol, a potent but non-selective β-agonist, was a valuable tool but its powerful cardiac stimulation (a β1-mediated effect) limited its use as a bronchodilator (a β2-mediated effect). The challenge for medicinal chemists was to modify the phenylethanolamine structure to achieve selectivity for the β2 receptors in the lungs, thereby minimizing cardiovascular side effects.

This was achieved through systematic modification of the N-alkyl substituent on the amine group. It was discovered that increasing the steric bulk of this group decreased α-agonist activity and increased β-agonist activity.[12] A pivotal breakthrough was the substitution of a large tertiary-butyl group, which conferred significant β2-selectivity.

Further refinement involved altering the catechol ring, which is susceptible to metabolic breakdown by the enzyme catechol-O-methyltransferase (COMT). Replacing the 3-hydroxyl group with a hydroxymethyl group, as in Salbutamol (Albuterol) , or shifting the hydroxyls to the 3 and 5 positions, as in Metaproterenol , resulted in compounds that were not substrates for COMT, thus exhibiting improved oral bioavailability and a longer duration of action.[12]

| Compound | N-Substituent | Ring Substitution | Receptor Selectivity | Key Advantage |

| Norepinephrine | -H | 3,4-dihydroxy (Catechol) | α, β1 > β2 | Endogenous ligand |

| Epinephrine | -CH3 | 3,4-dihydroxy (Catechol) | α, β1, β2 | Potent, non-selective |

| Isoproterenol | -CH(CH3)2 | 3,4-dihydroxy (Catechol) | β1, β2 >> α | First potent β-agonist |

| Salbutamol | -C(CH3)3 | 3-hydroxymethyl, 4-hydroxy | β2 >> β1 > α | High β2 selectivity, COMT resistant |

| Metaproterenol | -CH(CH3)2 | 3,5-dihydroxy (Resorcinol) | β2 > β1 | Orally active, COMT resistant |

The Invention of Beta-Blockers: A Paradigm Shift

While others focused on mimicking adrenaline, Scottish pharmacologist Sir James Black took a revolutionary approach: he sought to block its effects.[13] He hypothesized that a molecule structurally similar to the agonist isoproterenol, but with modifications, could bind to the β-receptor without activating it, thereby blocking the actions of endogenous catecholamines. This was a deliberate strategy of "rational drug design".[13][14]

Working at ICI Pharmaceuticals in the late 1950s and early 1960s, Black's team synthesized numerous analogues. Their initial efforts led to pronethalol , which proved the concept but was withdrawn due to side effects. The crucial modification was the insertion of an oxymethylene bridge (-O-CH2-) into the side chain, leading to the creation of propranolol in 1962.[13][15][16]

Propranolol was the first clinically successful beta-blocker and it revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension.[13][15][16][17] By blocking β1 receptors in the heart, it reduces heart rate, cardiac contractility, and blood pressure, thereby decreasing the oxygen demand of the heart muscle.[14][18] For this groundbreaking work, Sir James Black was awarded the Nobel Prize in Physiology or Medicine in 1988.[13][15][18]

The following diagram illustrates the β-adrenergic signaling pathway and the distinct mechanisms of agonists and antagonists.

Caption: β-Adrenergic receptor signaling pathway.

Key Synthetic Methodologies

The synthesis of substituted phenylethanolamines is a fundamental process in medicinal chemistry. A common and illustrative method involves the reductive amination of a corresponding α-haloketone.

Experimental Protocol: Synthesis of a Generic β-Agonist

This protocol outlines a general procedure for synthesizing a phenylethanolamine derivative, such as one with β-agonist properties, starting from a substituted α-bromoacetophenone.